Tug-424: A Potent and Selective FFA1 Agonist for Metabolic Disease Research
Tug-424: A Potent and Selective FFA1 Agonist for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tug-424 is a synthetic, potent, and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] This receptor is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders. This document provides a comprehensive technical overview of Tug-424, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
Tug-424, with the IUPAC name 3-[4-[(2-methylphenyl)ethynyl]phenyl]propanoic acid, is a small molecule belonging to the class of 4-phenethynyldihydrocinnamic acid derivatives.[3] Its chemical structure is characterized by a propanoic acid moiety linked to a phenyl ring, which is further substituted with a tolylethynyl group.
Table 1: Chemical and Physical Properties of Tug-424
| Property | Value | Reference |
| IUPAC Name | 3-[4-[(2-methylphenyl)ethynyl]phenyl]propanoic acid | |
| Synonyms | TUG 424, 3-(4-(o-tolylethynyl)phenyl)propanoic acid | |
| CAS Number | 1082058-99-8 | |
| Molecular Formula | C₁₈H₁₆O₂ | |
| Molecular Weight | 264.32 g/mol | |
| SMILES | Cc1ccccc1C#Cc2ccc(CCC(=O)O)cc2 | |
| Appearance | Solid powder | |
| Purity | >98% (typical) | |
| Solubility | Soluble in DMSO | [1] |
Synthesis of Tug-424
The synthesis of Tug-424 is achieved through a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Synthetic Pathway
The synthesis involves the coupling of an appropriately substituted aryl bromide with trimethylsilylacetylene (B32187) (TMSA). Following deprotection of the silyl (B83357) group, a second Sonogashira coupling with 2-iodotoluene (B57078) yields Tug-424.
Experimental Protocol: Sonogashira Coupling (Representative)
This protocol describes a general procedure for the Sonogashira coupling reaction, which is central to the synthesis of Tug-424 and its analogs.
Materials:
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Aryl bromide (e.g., ethyl 3-(4-bromophenyl)propanoate)
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Terminal alkyne (e.g., 2-ethynyltoluene)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
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Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))
Procedure:
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To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
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Dissolve the solids in the anhydrous solvent.
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Add the base (2.0-3.0 eq) to the reaction mixture.
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Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.
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Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
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If the starting material was an ester, perform hydrolysis (e.g., using LiOH or NaOH in a mixture of THF and water) to yield the final carboxylic acid, Tug-424.
Biological Activity and Quantitative Data
Tug-424 is a potent and selective agonist of the FFA1 receptor. Its activation of FFA1 leads to an increase in intracellular calcium levels and potentiation of glucose-stimulated insulin secretion.
Table 2: Pharmacological Data for Tug-424
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC₅₀ | 32 nM | FFA1/GPR40 activation | |
| Effect on GSIS | Significantly increases at 100 nM | Pancreatic β-cells | |
| Maximal Effect on GSIS | Observed at 3 µM | Pancreatic β-cells |
Signaling Pathway
Activation of the FFA1 receptor by Tug-424 initiates a downstream signaling cascade primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of insulin secretion from pancreatic β-cells in the presence of elevated glucose levels.
Caption: FFA1 signaling pathway activated by Tug-424.
Experimental Protocols
In Vitro FFA1 Receptor Activation Assay (Calcium Mobilization)
This protocol describes a method to assess the agonist activity of Tug-424 on the FFA1 receptor by measuring changes in intracellular calcium concentration.
Materials:
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HEK293 cells stably expressing the human FFA1 receptor
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Fluo-4 AM or other calcium-sensitive fluorescent dye
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Tug-424 stock solution in DMSO
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Microplate reader with fluorescence detection capabilities
Procedure:
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Seed the FFA1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
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Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
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Remove the culture medium from the cells and add the loading buffer.
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Incubate the plate for 1 hour at 37°C in the dark.
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Wash the cells with HBSS to remove excess dye.
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Prepare serial dilutions of Tug-424 in HBSS.
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Place the plate in the microplate reader and record the baseline fluorescence.
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Add the different concentrations of Tug-424 to the wells and immediately start recording the fluorescence intensity over time.
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Analyze the data by calculating the change in fluorescence from baseline and plot the dose-response curve to determine the EC₅₀ value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a method to evaluate the effect of Tug-424 on insulin secretion from pancreatic β-cells (e.g., INS-1E cells or isolated pancreatic islets) in response to glucose.
Materials:
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INS-1E cells or isolated pancreatic islets
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Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
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Tug-424 stock solution in DMSO
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Insulin ELISA kit
Procedure:
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Culture INS-1E cells or isolated islets to the desired confluency or number.
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Pre-incubate the cells/islets in KRB buffer with low glucose for 1-2 hours to establish a basal state.
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Wash the cells/islets with fresh low glucose KRB buffer.
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Incubate the cells/islets for 1 hour in:
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Low glucose KRB buffer (basal secretion)
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High glucose KRB buffer (stimulated secretion)
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High glucose KRB buffer with different concentrations of Tug-424
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-
Collect the supernatant from each well.
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Lyse the cells to measure total insulin content if desired.
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Quantify the insulin concentration in the supernatant (and cell lysate) using an insulin ELISA kit according to the manufacturer's instructions.
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Analyze the data to determine the effect of Tug-424 on glucose-stimulated insulin secretion.
Conclusion
Tug-424 is a valuable pharmacological tool for investigating the role of the FFA1 receptor in metabolic regulation. Its high potency and selectivity make it an excellent probe for studying the mechanisms of insulin secretion and for the preclinical evaluation of FFA1 as a therapeutic target for type 2 diabetes and related metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate Tug-424 into their studies.
